molecular formula C6H10O2 B8777579 2-Buten-1-ol, acetate, (2E)-

2-Buten-1-ol, acetate, (2E)-

Cat. No. B8777579
M. Wt: 114.14 g/mol
InChI Key: WNHXJHGRIHUOTG-UHFFFAOYSA-N
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Patent
US03960971

Procedure details

The tube, catalyst and general procedure described in Example I were employed, with 57.0 g of crotyl acetate substituted for the allyl acetate. The effluent in this case was composed of 12.5 g of unconverted crotyl acetate (22% recovery), 24.7 g of crotyl alcohol (88% yield based on 78% conversion), 24.5 g of methyl acetate (85% yield) and the excess methanol.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.5 g
Type
reactant
Reaction Step Three
Yield
88%
Yield
85%

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH:6]=[CH:7][CH3:8])(=O)C.[C:9]([O:12][CH2:13]C=C)(=[O:11])[CH3:10]>>[CH2:5]([OH:4])[CH:6]=[CH:7][CH3:8].[C:9]([O:12][CH3:13])(=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
57 g
Type
reactant
Smiles
C(C)(=O)OCC=CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC=C
Step Three
Name
Quantity
12.5 g
Type
reactant
Smiles
C(C)(=O)OCC=CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 24.7 g
YIELD: PERCENTYIELD 88%
Name
Type
product
Smiles
C(C)(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 24.5 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03960971

Procedure details

The tube, catalyst and general procedure described in Example I were employed, with 57.0 g of crotyl acetate substituted for the allyl acetate. The effluent in this case was composed of 12.5 g of unconverted crotyl acetate (22% recovery), 24.7 g of crotyl alcohol (88% yield based on 78% conversion), 24.5 g of methyl acetate (85% yield) and the excess methanol.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.5 g
Type
reactant
Reaction Step Three
Yield
88%
Yield
85%

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH:6]=[CH:7][CH3:8])(=O)C.[C:9]([O:12][CH2:13]C=C)(=[O:11])[CH3:10]>>[CH2:5]([OH:4])[CH:6]=[CH:7][CH3:8].[C:9]([O:12][CH3:13])(=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
57 g
Type
reactant
Smiles
C(C)(=O)OCC=CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC=C
Step Three
Name
Quantity
12.5 g
Type
reactant
Smiles
C(C)(=O)OCC=CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 24.7 g
YIELD: PERCENTYIELD 88%
Name
Type
product
Smiles
C(C)(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 24.5 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03960971

Procedure details

The tube, catalyst and general procedure described in Example I were employed, with 57.0 g of crotyl acetate substituted for the allyl acetate. The effluent in this case was composed of 12.5 g of unconverted crotyl acetate (22% recovery), 24.7 g of crotyl alcohol (88% yield based on 78% conversion), 24.5 g of methyl acetate (85% yield) and the excess methanol.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.5 g
Type
reactant
Reaction Step Three
Yield
88%
Yield
85%

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH:6]=[CH:7][CH3:8])(=O)C.[C:9]([O:12][CH2:13]C=C)(=[O:11])[CH3:10]>>[CH2:5]([OH:4])[CH:6]=[CH:7][CH3:8].[C:9]([O:12][CH3:13])(=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
57 g
Type
reactant
Smiles
C(C)(=O)OCC=CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC=C
Step Three
Name
Quantity
12.5 g
Type
reactant
Smiles
C(C)(=O)OCC=CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 24.7 g
YIELD: PERCENTYIELD 88%
Name
Type
product
Smiles
C(C)(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 24.5 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03960971

Procedure details

The tube, catalyst and general procedure described in Example I were employed, with 57.0 g of crotyl acetate substituted for the allyl acetate. The effluent in this case was composed of 12.5 g of unconverted crotyl acetate (22% recovery), 24.7 g of crotyl alcohol (88% yield based on 78% conversion), 24.5 g of methyl acetate (85% yield) and the excess methanol.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.5 g
Type
reactant
Reaction Step Three
Yield
88%
Yield
85%

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH:6]=[CH:7][CH3:8])(=O)C.[C:9]([O:12][CH2:13]C=C)(=[O:11])[CH3:10]>>[CH2:5]([OH:4])[CH:6]=[CH:7][CH3:8].[C:9]([O:12][CH3:13])(=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
57 g
Type
reactant
Smiles
C(C)(=O)OCC=CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC=C
Step Three
Name
Quantity
12.5 g
Type
reactant
Smiles
C(C)(=O)OCC=CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 24.7 g
YIELD: PERCENTYIELD 88%
Name
Type
product
Smiles
C(C)(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 24.5 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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